molecular formula C11H14F3NO B13896442 3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol CAS No. 161798-68-1

3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol

Katalognummer: B13896442
CAS-Nummer: 161798-68-1
Molekulargewicht: 233.23 g/mol
InChI-Schlüssel: VIOQDURPXDSGOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the production of materials with specific properties, such as increased stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring, used in various chemical syntheses.

Uniqueness

3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol is unique due to its combination of a trifluoromethyl group with an amino alcohol structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

161798-68-1

Molekularformel

C11H14F3NO

Molekulargewicht

233.23 g/mol

IUPAC-Name

3-[[3-(trifluoromethyl)phenyl]methylamino]propan-1-ol

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)10-4-1-3-9(7-10)8-15-5-2-6-16/h1,3-4,7,15-16H,2,5-6,8H2

InChI-Schlüssel

VIOQDURPXDSGOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.